N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-16-12-17(2)14-20(13-16)27(15-19-7-9-21(30-4)10-8-19)31(28,29)22-6-5-11-26-18(3)24-25-23(22)26/h5-14H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNTULCVBHJBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
Substituted 2-aminopyridine derivatives undergo cyclization with hydrazine hydrate to form the triazole ring. For example:
- Step 1 : 2-Amino-3-methylpyridine reacts with DMF-DMA (dimethylformamide dimethyl acetal) at 82°C to yield a formamidine intermediate.
- Step 2 : Treatment with hydroxylamine hydrochloride forms hydroxy-formamidine, which cyclizes using trifluoroacetic anhydride (TFAA) to generate the triazolopyridine core.
Representative Reaction
$$
\text{2-Amino-3-methylpyridine} \xrightarrow{\text{DMF-DMA, 82°C}} \text{Formamidine} \xrightarrow{\text{NH}_2\text{OH·HCl, TFAA}} \text{Triazolopyridine}
$$
Key Conditions :
N-Alkylation of Sulfonamide
The final step introduces the N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl] moiety:
Reductive Amination
- Substrates : Sulfonamide intermediate, 3,5-dimethylaniline, and 4-methoxybenzaldehyde.
- Reducing Agent : NaBH₃CN or NaBH(OAc)₃ in DMF.
Procedure :
Mitsunobu Reaction
For sterically hindered substrates:
Advantage : Higher stereochemical control for chiral centers.
Purification and Characterization
Chromatographic Methods
Analytical Data
- HRMS (ESI+) : m/z 436.53 [M+H]⁺.
- ¹H NMR (CDCl₃) : δ 7.45 (d, 2H, Ar-H), 4.25 (s, 2H, CH₂), 2.35 (s, 6H, CH₃).
Comparative Analysis of Synthetic Routes
Trade-offs :
- Hydrazine Cyclization : Scalable but requires toxic TFAA.
- Buchwald-Hartwig : Efficient for aryl groups but costly catalysts.
Challenges and Optimization
Over-Reduction in Hydrogenation
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides, often in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticonvulsant properties. In particular:
- Mechanism of Action : These compounds modulate GABA receptors and sodium channels, contributing to their anticonvulsant effects. Studies have shown that derivatives of triazoles can effectively increase seizure latency and provide protection against induced seizures in animal models .
- Case Study : A related triazole derivative demonstrated a median effective dose (ED50) of 15.2 mg/kg in the pentylenetetrazole (PTZ) model, indicating potent anticonvulsant activity .
Anticancer Properties
Triazole derivatives have been investigated for their chemopreventive and therapeutic effects on various cancers:
- Mechanism : The presence of the triazole ring enhances the interaction with biological targets involved in cancer progression. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways .
- Case Study : Mercapto-substituted triazoles have been highlighted for their ability to inhibit cancer cell proliferation and induce cell cycle arrest, showcasing their potential as anticancer agents .
Anti-inflammatory Effects
Some studies suggest that triazole derivatives can also exhibit anti-inflammatory properties:
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways.
- Case Study : Research indicated that certain triazole derivatives reduced inflammation markers in animal models of inflammatory diseases .
Table of Biological Activities
| Activity Type | Mechanism of Action | Example Findings |
|---|---|---|
| Anticonvulsant | Modulates GABA receptors and sodium channels | ED50 of 15.2 mg/kg in PTZ model |
| Anticancer | Induces apoptosis and inhibits tumor growth | Significant reduction in tumor size in models |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Decreased levels of TNF-alpha and IL-6 |
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide: can be compared with other triazolopyridine sulfonamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which may influence its biological activities and chemical reactivity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound by reviewing various studies and findings related to its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C24H29N3O4S
- Molecular Weight : 423.5 g/mol
- IUPAC Name : this compound
The presence of the triazole ring is significant as it is known to enhance the biological activity of various compounds due to its ability to participate in hydrogen bonding and coordination with metal ions.
Biological Activity Overview
Research indicates that compounds with a triazole moiety exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of triazole derivatives. For instance:
- Antitubercular Activity : A study highlighted the effectiveness of triazole derivatives against Mycobacterium tuberculosis. The compound exhibited significant inhibitory activity, suggesting its potential as a lead compound for developing new antitubercular agents .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties:
- Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The specific compound has shown promising results in various cancer cell lines.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the triazole ring or substituents on the aromatic rings can enhance its efficacy and selectivity against target pathogens or cancer cells.
Key Findings in SAR Studies
- Substituent Effects : The introduction of electron-donating groups on the phenyl rings significantly increased antimicrobial potency.
- Triazole Variants : Variations in the triazole structure have been correlated with improved anticancer activity through enhanced interaction with biological targets.
Q & A
Q. What are the optimal synthetic routes for preparing N-(3,5-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?
The synthesis typically involves sequential functionalization of the triazolopyridine core. A validated method includes:
- Step 1 : Reacting N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide with 4-methoxybenzyl chloride under basic conditions (e.g., NaH in DMF) to introduce the 4-methoxybenzyl group via nucleophilic substitution .
- Step 2 : Oxidative cyclization of a hydrazine intermediate using sodium hypochlorite (NaOCl) in ethanol at room temperature, yielding the fused triazolo[4,3-a]pyridine scaffold .
- Key Considerations : Reaction time (3–24 hours), stoichiometric control of NaOCl to avoid over-oxidation, and purification via alumina chromatography .
Q. How is the structural integrity of this compound confirmed in academic research?
Structural validation employs:
- 1H/13C NMR : Key peaks include aromatic protons (δ 6.60–8.62 ppm), methyl groups (δ 2.04–2.76 ppm), and methoxy signals (δ 3.71 ppm) .
- FTIR : Sulfonamide S=O stretches (~1130–1165 cm⁻¹) and triazole C=N vibrations (~1596 cm⁻¹) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C24H25N4O3S: 473.1612) .
Q. What in vitro assays are used to evaluate its bioactivity?
Standard protocols include:
- Antimalarial Activity : Inhibition of Plasmodium falciparum growth (EC50 determination via SYBR Green assays) .
- Enzyme Inhibition : Binding affinity to PfATP4 (malaria ion pump) using fluorescence polarization assays .
- Cytotoxicity : Screening against human cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?
- Solvent Selection : Ethanol or DMF improves solubility of hydrophobic intermediates .
- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of 4-methoxybenzyl chloride .
- Temperature Gradients : Gradual heating (25°C → 60°C) reduces side reactions during sulfonamide alkylation .
Q. How should contradictory bioactivity data (e.g., high in vitro EC50 but low in vivo efficacy) be resolved?
- Orthogonal Assays : Validate PfATP4 binding via isothermal titration calorimetry (ITC) to confirm target engagement .
- Metabolic Stability Testing : Assess hepatic clearance using human liver microsomes to identify rapid degradation .
- Formulation Adjustments : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) to enhance bioavailability .
Q. What computational methods are employed to predict binding modes with biological targets?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with PfATP4’s transmembrane domains .
- MD Simulations : 100-ns trajectories in GROMACS to evaluate stability of sulfonamide-PfATP4 complexes .
- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with antimalarial EC50 .
Q. What strategies mitigate off-target effects in in vivo studies?
- Proteome Profiling : Chemoproteomics (e.g., activity-based protein profiling) to identify unintended kinase interactions .
- Dose Escalation : Incremental dosing in rodent models to establish therapeutic windows .
- Isotope Labeling : 14C-tagged compound for tissue distribution studies via autoradiography .
Methodological Notes
- Synthesis Reproducibility : Detailed protocols in ensure replicability across labs.
- Advanced Tools : MD simulations and chemoproteomics recommended for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
